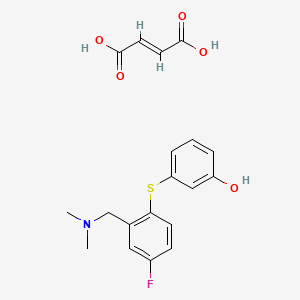![molecular formula C22H46N6O10 B12786194 2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine;2-[2-(2-methoxyethoxy)ethoxy]ethanol CAS No. 68092-64-8](/img/structure/B12786194.png)
2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine;2-[2-(2-methoxyethoxy)ethoxy]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine;2-[2-(2-methoxyethoxy)ethoxy]ethanol: is a complex organic compound with significant applications in various fields. The compound is characterized by its triazine core and multiple methoxymethyl groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of melamine with formaldehyde and methanol under acidic or basic conditions. The process includes multiple steps of methylation and etherification to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pH control, are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or hydrides.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common due to the presence of methoxymethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted triazine derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, the compound is used as a cross-linking agent in polymer chemistry, enhancing the mechanical properties and stability of polymers.
Biology
In biological research, it serves as a reagent for the modification of biomolecules, aiding in the study of protein interactions and cellular processes.
Medicine
Industry
In the industrial sector, it is used in the production of coatings, adhesives, and resins, providing enhanced durability and resistance to environmental factors.
Wirkmechanismus
The mechanism of action of 2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine involves its ability to form stable covalent bonds with various substrates. The methoxymethyl groups facilitate interactions with nucleophiles, leading to the formation of cross-linked networks. These interactions are crucial in its applications as a cross-linking agent and in drug delivery systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hexamethoxymethylmelamine
- 2,4,6-tris(bis(methoxymethyl)amino)-1,3,5-triazine
Uniqueness
Compared to similar compounds, 2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine exhibits superior cross-linking capabilities and stability. Its unique structure allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
68092-64-8 |
|---|---|
Molekularformel |
C22H46N6O10 |
Molekulargewicht |
554.6 g/mol |
IUPAC-Name |
2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine;2-[2-(2-methoxyethoxy)ethoxy]ethanol |
InChI |
InChI=1S/C15H30N6O6.C7H16O4/c1-22-7-19(8-23-2)13-16-14(20(9-24-3)10-25-4)18-15(17-13)21(11-26-5)12-27-6;1-9-4-5-11-7-6-10-3-2-8/h7-12H2,1-6H3;8H,2-7H2,1H3 |
InChI-Schlüssel |
SRDJZOPOOIULOW-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOCCO.COCN(COC)C1=NC(=NC(=N1)N(COC)COC)N(COC)COC |
Verwandte CAS-Nummern |
68092-64-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


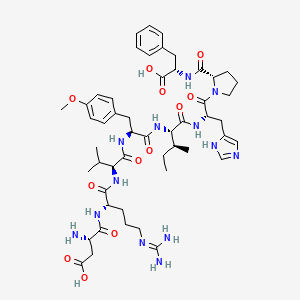
![4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfonylphenyl]oxane-4-carboxamide](/img/structure/B12786134.png)

![N'-[2-(4,5-dihydroimidazol-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B12786141.png)
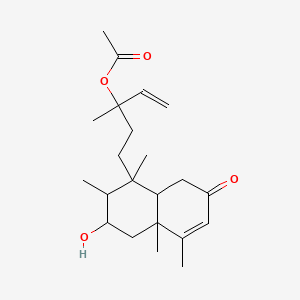
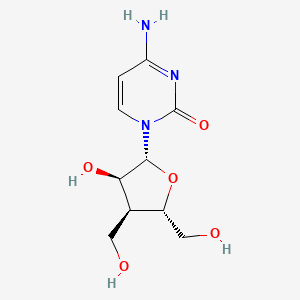

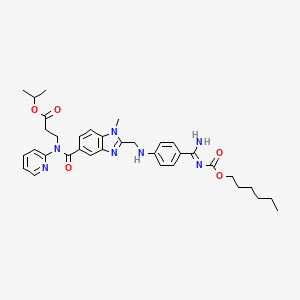
![2-ethyl-12-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-10-one](/img/structure/B12786190.png)

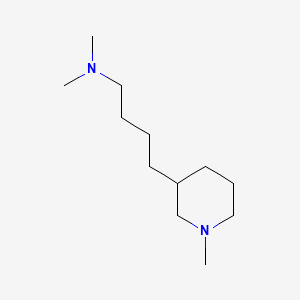

![2-[Bis(2-hydroxyethyl)amino]ethanol;3-[[3-methoxy-4-[[2-methoxy-4-[(3-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonic acid](/img/structure/B12786220.png)
